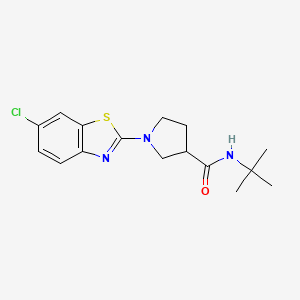![molecular formula C17H22N4O B6473213 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640969-29-3](/img/structure/B6473213.png)
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a methoxypyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can activate TRPC6-like channels in smooth muscle cells, leading to various physiological effects . The compound may also induce neurite growth and neuroprotection in cultured neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-([4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl)aniline: Shares a similar piperazine structure but with different substituents.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrimidine: Another piperazine derivative with distinct functional groups.
Uniqueness
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific combination of a piperazine ring with a methoxypyrimidine moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-5-14(2)15(10-13)20-6-8-21(9-7-20)16-11-17(22-3)19-12-18-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTATVPPQWRQBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6473133.png)
![N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473140.png)


![4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473162.png)
![4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473165.png)

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B6473198.png)

![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
![N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473218.png)



